molecular formula C16H9BrClNO3 B11608815 (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11608815
M. Wt: 378.60 g/mol
InChI Key: DKMIZLVUVYAGFL-ZSOIEALJSA-N
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Description

The compound (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic molecule characterized by the presence of bromine, chlorine, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with 6-chloro-2H-1,4-benzoxazin-2-one under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism by which (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the benzoxazinone core, allow for specific binding interactions that can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-one stands out due to its unique combination of bromine, chlorine, and the benzoxazinone core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H9BrClNO3

Molecular Weight

378.60 g/mol

IUPAC Name

3-[(Z)-2-(4-bromophenyl)-2-hydroxyethenyl]-6-chloro-1,4-benzoxazin-2-one

InChI

InChI=1S/C16H9BrClNO3/c17-10-3-1-9(2-4-10)14(20)8-13-16(21)22-15-6-5-11(18)7-12(15)19-13/h1-8,20H/b14-8-

InChI Key

DKMIZLVUVYAGFL-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O)Br

Canonical SMILES

C1=CC(=CC=C1C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O)Br

Origin of Product

United States

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